molecular formula C7H15NO B010631 1-Pyrrolidinepropanol CAS No. 19748-66-4

1-Pyrrolidinepropanol

Cat. No.: B010631
CAS No.: 19748-66-4
M. Wt: 129.2 g/mol
InChI Key: ZMJQROKRSPSLFH-UHFFFAOYSA-N
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Description

1-Pyrrolidinepropanol is a chemical compound with the molecular formula C19H29NO. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, making it a valuable scaffold in medicinal chemistry .

Chemical Reactions Analysis

1-Pyrrolidinepropanol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols .

Biological Activity

1-Pyrrolidinepropanol, a compound with the molecular formula C7H15NOC_7H_{15}NO, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring attached to a propanol backbone, which contributes to its unique biological interactions. The compound's structure can be summarized as follows:

PropertyValue
Molecular FormulaC7H15NO
Molecular Weight129.20 g/mol
Density1.057 g/cm³
Boiling Point433.5 °C
Melting Point85.5 - 86.5 °C

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules, including receptors and enzymes. Notable findings include:

  • Anticholinergic Activity : Similar to procyclidine, which is known for its anticholinergic properties, this compound may exhibit effects on muscarinic receptors, influencing neurological functions and potentially treating conditions like parkinsonism .
  • Selective Modulation : Research indicates that this compound can selectively modulate receptor activity related to neurological processes, suggesting its potential use in treating disorders such as anxiety and depression.

Study on Receptor Interactions

A study investigated the binding affinity of this compound to G-protein coupled receptors (GPCRs). The results indicated:

  • High Affinity : The compound demonstrated significant binding affinity to specific GPCR subtypes, which are crucial in various signaling pathways involved in mood regulation and cognitive functions.
  • Therapeutic Implications : These interactions suggest potential applications in developing treatments for neurodegenerative diseases and mood disorders.

Synthesis and Catalytic Properties

This compound has been explored as a chiral catalyst in organic synthesis. Its ability to influence stereochemistry allows for the enantioselective synthesis of biologically active compounds. Key points include:

  • Chiral Catalysis : It facilitates the enantioselective addition of dialkylzincs to aromatic aldehydes, producing secondary aromatic alcohols with specific chirality.
  • Medicinal Chemistry Applications : The compound's structural characteristics enhance its utility in synthesizing new pharmaceuticals, particularly those requiring specific stereochemical configurations.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
This compound Pyrrolidine ring with propanolPotential anticholinergic effects; selective modulation of receptors
Procyclidine Anticholinergic agentUsed for treating symptoms of parkinsonism
(R)-3-Phenyl-2-(1-pyrrolidinyl)-1-propanol Chiral catalyst with phenyl groupEffective in enantioselective synthesis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Pyrrolidinepropanol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution or reductive amination. For example, using pyrrolidine and a propyl halide under basic conditions (e.g., NaH/THF) yields the compound, with temperature (0–25°C) and stoichiometry critical for minimizing byproducts like quaternary ammonium salts. Characterization via 1^1H/13^13C NMR and HPLC (≥95% purity) is recommended to validate synthesis success .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies should be conducted by dissolving the compound in buffers (pH 2–10) and storing samples at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS at intervals (e.g., 1, 7, 30 days). For example, notes that tertiary alcohols like this compound are prone to oxidation under acidic conditions, necessitating inert atmospheres for long-term storage .

Q. What spectroscopic and chromatographic techniques are most effective for identifying this compound in complex mixtures?

  • Methodological Answer : Use 1^1H NMR (δ 1.5–2.5 ppm for pyrrolidine protons, δ 3.4–3.8 ppm for -CH2_2OH) and FT-IR (O-H stretch at ~3300 cm1^{-1}). For quantification, reverse-phase HPLC with a C18 column and UV detection (210 nm) is optimal. Cross-reference with PubChem spectral data to resolve ambiguities .

Advanced Research Questions

Q. How does the stereochemistry of this compound derivatives influence their biological activity, and what computational methods can predict binding affinities?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations can model interactions with targets like GABA receptors. For example, highlights that substituents on the pyrrolidine ring (e.g., phenyl groups) enhance lipophilicity and blood-brain barrier penetration. Validate predictions via in vitro assays (e.g., radioligand binding) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

  • Methodological Answer : Meta-analysis of published IC50_{50}/EC50_{50} values should account for variables like assay type (e.g., cell-free vs. cell-based), solvent (DMSO vs. aqueous), and purity. For instance, emphasizes transparency in reporting experimental conditions to mitigate reproducibility issues .

Q. How can researchers design a structure-activity relationship (SAR) study for this compound derivatives to optimize pharmacological properties?

  • Methodological Answer : Use a modular synthesis approach to systematically vary substituents (e.g., alkyl chains, aromatic rings). Assess pharmacokinetic parameters (logP, solubility) via shake-flask assays and in silico tools (e.g., SwissADME). Prioritize derivatives with balanced lipophilicity (logP 2–4) for further in vivo testing .

Q. What experimental designs minimize confounding variables in toxicity studies of this compound?

  • Methodological Answer : Follow OECD guidelines for acute toxicity (e.g., fixed-dose procedure) using rodents. Include control groups exposed to vehicle alone and blind dose administration to reduce bias. recommends monitoring hepatic enzymes (ALT/AST) and renal biomarkers (creatinine) post-exposure .

Q. Data Analysis & Research Design

Q. How should researchers apply the PICO framework to formulate hypotheses about this compound’s neuroprotective effects?

  • Methodological Answer : Define Population (e.g., neuronal cell lines), Intervention (this compound at 10–100 µM), Comparison (untreated cells or positive controls like memantine), and Outcome (cell viability via MTT assay). Pre-register protocols on platforms like Open Science Framework to enhance rigor .

Q. What statistical methods are appropriate for analyzing dose-response data in this compound studies?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves and calculate EC50_{50}/IC50_{50}. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. advises power analysis (α=0.05, β=0.2) to determine sample size .

Q. How can researchers ensure data integrity when reporting synthetic yields and purity of this compound?

  • Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Disclose raw NMR/HPLC files in repositories like Zenodo. mandates dual analyst verification for critical data (e.g., enantiomeric excess) to prevent selective reporting .

Properties

IUPAC Name

3-pyrrolidin-1-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c9-7-3-6-8-4-1-2-5-8/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJQROKRSPSLFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173433
Record name 1-Pyrrolidinepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19748-66-4
Record name 1-Pyrrolidinepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19748-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinepropanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019748664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pyrrolidinepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-Pyrrolidinyl)-1-propanol
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Synthesis routes and methods I

Procedure details

3-Bromopropan-1-ol (27.3 mL, 302 mmol) was added to a solution of pyrrolidine (47.2 g, 655 mmol) in toluene (1000 mL) and the mixture was stirred at room temperature for 48 hours. The reaction mixture was then filtered and the filtrate was evaporated under reduced pressure. The residue was distilled and the title product was obtained as a colourless liquid at 100° C./7 mmHg, (23.1 g, 59%).
Quantity
27.3 mL
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47.2 g
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1000 mL
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Synthesis routes and methods II

Procedure details

A solution of pyrrolidine (50 g, 0.7 mol) and 3-chloropropan-1-ol (66.15 g, 0.7 mol) in acetonitrile (1l) containing potassium carbonate (145 g, 1.05 mol) was refluxed for 20 hours. After cooling, the mixture was filtered, the solid was washed with acetonitrile and the filtrate was evaporated. The residue was distilled at about 130° C. under about 70 mmHg to give 1-(3-hydroxypropyl)pyrrolidine (62.1 g, 69%).
Quantity
50 g
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reactant
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66.15 g
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reactant
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145 g
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reactant
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0 (± 1) mol
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solvent
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Potassium carbonate (269 g) and pyrrolidine (200 mL) were added in that order to a THF solution (500 mL) of 3-bromopropanol (200 g) at 0° C. The reaction liquid was stirred at room temperature for 15 hours, then ethyl acetate (500 mL) was added to it, and further stirred at room temperature for 1 hour. The obtained reaction liquid was filtered through Celite, and the solid on the Celite was washed with ethyl acetate. The wash liquid and the filtrate were concentrated under reduced pressure, and ethyl acetate (500 mL) was added to the resulting residue, then stirred for 1 hour and filtered through Celite. The filtrate was concentrated under reduced pressure, and the resulting residue was purified through distillation (boiling point: 62° C., 1 mmHg) to obtain (3-hydroxypropyl)pyrrolidine (156 g, yield 95%).
Quantity
269 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
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reactant
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200 g
Type
reactant
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Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

Pyrrolidine (50 g, 700 mmol), 3-chloropropanol (58.5 ml, 700 mmol) and potassium carbonate (145 g, 1.05 mol) were refluxed in acetonitrile (1 l) for 20 hours. Upon cooling to ambient temperature the precipitate was filtered off and rinsed with acetonitrile. The solvent was evaporated off and the residual oil purified by distillation under vacuum to give 3-(pyrrolidin-1-yl)propan-1-ol (62.1 g, 69%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
58.5 mL
Type
reactant
Reaction Step One
Quantity
145 g
Type
reactant
Reaction Step One
Quantity
1 L
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solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Pyrrolidinepropanol
1-Pyrrolidinepropanol
1-Pyrrolidinepropanol
1-Pyrrolidinepropanol
1-Pyrrolidinepropanol
1-Pyrrolidinepropanol

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